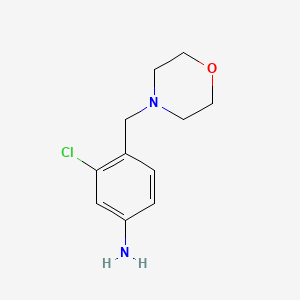

3-Chloro-4-(morpholin-4-ylmethyl)aniline

Description

3-Chloro-4-(morpholin-4-ylmethyl)aniline is an organic compound with the molecular formula C11H15ClN2O and a molecular weight of 226.7 g/mol . It is characterized by the presence of a chloro group, a morpholine ring, and an aniline moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

3-chloro-4-(morpholin-4-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c12-11-7-10(13)2-1-9(11)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKXTMCJOGBDQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(morpholin-4-ylmethyl)aniline typically involves the reaction of 3-chloroaniline with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 3-Chloro-4-(morpholin-4-ylmethyl)aniline may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(morpholin-4-ylmethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 4-(morpholin-4-ylmethyl)aniline.

Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products Formed

Oxidation: Nitro derivatives or quinones.

Reduction: 4-(morpholin-4-ylmethyl)aniline.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

One of the primary applications of 3-Chloro-4-(morpholin-4-ylmethyl)aniline is in the development of anticancer agents. Research has indicated that compounds containing morpholine moieties exhibit significant activity against various cancer cell lines. For instance, derivatives of this compound have been synthesized and evaluated for their effectiveness against human cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that morpholine-containing anilines could inhibit specific kinases involved in cancer progression. The study highlighted that 3-Chloro-4-(morpholin-4-ylmethyl)aniline analogs showed enhanced potency against cancer cell lines compared to non-morpholine counterparts .

1.2 Antimicrobial Properties

In addition to its anticancer potential, 3-Chloro-4-(morpholin-4-ylmethyl)aniline has been investigated for its antimicrobial properties. The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Material Science Applications

2.1 Polymer Chemistry

3-Chloro-4-(morpholin-4-ylmethyl)aniline is also explored in polymer chemistry as a building block for creating functional polymers. Its ability to undergo various chemical reactions allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Study:

Research conducted on the synthesis of polyurethanes using 3-Chloro-4-(morpholin-4-ylmethyl)aniline as a chain extender demonstrated improved mechanical properties and thermal resistance compared to traditional polyurethanes . The study found that these polymers could be used in applications requiring durable materials, such as coatings and adhesives.

Synthesis and Characterization

The synthesis of 3-Chloro-4-(morpholin-4-ylmethyl)aniline typically involves the reaction of 3-chloroaniline with morpholine derivatives under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(morpholin-4-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and morpholine ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects .

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-3-(morpholin-4-ylmethyl)aniline

- 3-Chloro-4-(piperidin-4-ylmethyl)aniline

- 3-Chloro-4-(morpholin-4-ylmethyl)phenol

Uniqueness

3-Chloro-4-(morpholin-4-ylmethyl)aniline is unique due to the specific positioning of the chloro group and the morpholine ring, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Biological Activity

3-Chloro-4-(morpholin-4-ylmethyl)aniline, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer research and antimicrobial properties. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-Chloro-4-(morpholin-4-ylmethyl)aniline is represented as follows:

- Molecular Formula : C10H13ClN2O

- CAS Number : 108661

- Molecular Weight : 216.68 g/mol

This compound features a chloro group at the para position relative to the aniline nitrogen and a morpholine ring attached to the benzene ring, which may influence its biological interactions.

The biological activity of 3-Chloro-4-(morpholin-4-ylmethyl)aniline is primarily attributed to its ability to interact with various biological targets, including:

- Kinase Inhibition : Similar compounds have shown potential as inhibitors of protein kinases, which play crucial roles in cell signaling pathways involved in cancer progression. For instance, analogs of this compound have demonstrated efficacy against Trypanosoma brucei, suggesting possible applications in treating neglected tropical diseases .

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies indicate that it may induce apoptosis and inhibit cell proliferation through mechanisms involving EGFR (epidermal growth factor receptor) inhibition .

Table 1: Overview of Biological Activities

Case Studies

-

Anticancer Studies :

In a study assessing the anticancer potential of 3-Chloro-4-(morpholin-4-ylmethyl)aniline, significant cytotoxicity was observed against A549 and K562 cell lines with IC50 values of 1.539 μM and 1.732 μM respectively. This suggests that the compound may be effective in targeting specific cancer types while exhibiting lower toxicity towards normal cells . -

Inhibition Studies :

The compound's inhibitory effects on EGFR were notable, with studies indicating a strong correlation between its molecular docking scores and biological activity. This positions it as a promising candidate for further development in targeted cancer therapies . -

Antimicrobial Potential :

Additional investigations into the antimicrobial properties of similar morpholine derivatives have shown effectiveness against various pathogens, indicating that 3-Chloro-4-(morpholin-4-ylmethyl)aniline may also possess broad-spectrum antimicrobial activity .

Q & A

Basic: What are the standard synthetic routes for 3-Chloro-4-(morpholin-4-ylmethyl)aniline?

Methodological Answer:

The compound is typically synthesized via a two-step process:

Condensation : Reacting 1-(chloromethyl)-3-fluorobenzene with 2-chloro-4-nitrophenol in the presence of potassium carbonate (K₂CO₃) as a base. This step forms the nitro intermediate.

Reduction : The nitro group is reduced using Fe/NH₄Cl under acidic conditions to yield the final aniline derivative.

Key Parameters :

- Solvent: Polar aprotic solvents (e.g., DMF) for condensation.

- Temperature: 80–100°C for condensation; ambient temperature for reduction.

- Yield: Reported up to 82% overall yield .

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Condensation | K₂CO₃, DMF, 80°C, 6h | 85 | |

| Reduction | Fe/NH₄Cl, HCl, RT, 2h | 95 |

Basic: How is 3-Chloro-4-(morpholin-4-ylmethyl)aniline characterized post-synthesis?

Methodological Answer:

Characterization involves:

- TLC : To monitor reaction progress and purity.

- Melting Point : Confirm identity via comparison to literature values.

- 1H-NMR : Verify structural integrity (e.g., aromatic protons at δ 6.8–7.2 ppm, morpholine methylene at δ 3.6–3.8 ppm).

- HPLC/MS : For purity assessment (>98% by area normalization) .

Advanced: How can derivatives of this compound be designed to enhance biological activity?

Methodological Answer:

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the morpholine ring or aryl positions to modulate electronic properties.

- Computational Docking : Use software like AutoDock to predict binding affinity to targets (e.g., EGFR/HER2 kinases). For example, derivatives with pyridyl or trifluoromethyl substituents show improved inhibitory activity .

- SAR Studies : Correlate structural variations (e.g., halogen position, linker length) with IC₅₀ values in enzyme assays.

Advanced: How should researchers address discrepancies in reported reaction yields?

Methodological Answer:

- Parameter Optimization : Compare solvent polarity (DMF vs. THF), catalyst loading (Fe vs. Pt/C), and reaction time.

- Purity Analysis : Use HPLC to identify impurities (e.g., unreacted nitro intermediates).

- Reproducibility : Strict control of moisture (aniline oxidation) and temperature gradients. For example, Fe/NH₄Cl reductions may vary by 5–10% yield depending on Fe particle size .

Advanced: What structural analysis techniques are critical for confirming crystallinity?

Methodological Answer:

- X-ray Crystallography : Resolve bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles. Use SHELX software for refinement (R-factor <0.05) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C).

- IR Spectroscopy : Confirm functional groups (e.g., N-H stretch at ~3400 cm⁻¹) .

Advanced: How can computational modeling predict reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron density maps (e.g., using B3LYP/6-31G* basis sets) to identify reactive sites.

- Transition State Analysis : Model reaction pathways (e.g., nitro reduction energetics) using Gaussian or ORCA software .

Basic: What purification methods are effective for this compound?

Methodological Answer:

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for intermediate isolation.

- Recrystallization : Use ethanol/water mixtures to remove Fe residues.

- Yield Loss Mitigation : Avoid prolonged drying (aniline oxidation) .

Advanced: How is stability under varying storage conditions assessed?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.